4-benzyl-5-(6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-BENZYL-5-(6-CYCLOPROPYL-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex organic compound featuring a unique combination of pyrazolo[3,4-b]pyridine and triazole moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BENZYL-5-(6-CYCLOPROPYL-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves multi-step reactions starting from readily available precursors. The key steps include:
Formation of the pyrazolo[3,4-b]pyridine core: This can be achieved through cyclization reactions involving appropriate hydrazine and pyridine derivatives.
Introduction of the triazole ring: This step often involves the use of azide and alkyne precursors under copper-catalyzed azide-alkyne cycloaddition (CuAAC) conditions.
Functionalization with benzyl and cyclopropyl groups: These groups can be introduced through standard alkylation reactions using benzyl halides and cyclopropyl derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-BENZYL-5-(6-CYCLOPROPYL-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can be carried out using halogenated derivatives and nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated derivatives, nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines .
Scientific Research Applications
4-BENZYL-5-(6-CYCLOPROPYL-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-BENZYL-5-(6-CYCLOPROPYL-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains . These interactions can trigger downstream signaling pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-b]pyridine derivatives: Known for their biological activities, including kinase inhibition.
Triazole-containing compounds: Widely studied for their antimicrobial and anticancer properties.
Uniqueness
4-BENZYL-5-(6-CYCLOPROPYL-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE stands out due to its unique combination of structural features, which may confer enhanced biological activity and selectivity compared to other similar compounds .
Properties
Molecular Formula |
C20H20N6S |
---|---|
Molecular Weight |
376.5 g/mol |
IUPAC Name |
4-benzyl-3-(6-cyclopropyl-1,3-dimethylpyrazolo[3,4-b]pyridin-4-yl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C20H20N6S/c1-12-17-15(10-16(14-8-9-14)21-19(17)25(2)24-12)18-22-23-20(27)26(18)11-13-6-4-3-5-7-13/h3-7,10,14H,8-9,11H2,1-2H3,(H,23,27) |
InChI Key |
FOOBLNDBGALDQC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3CC3)C4=NNC(=S)N4CC5=CC=CC=C5)C |
Origin of Product |
United States |
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